N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide
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Overview
Description
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenylphenyl group, and a butanamide backbone. Its unique structure makes it a subject of interest for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide typically involves multiple steps. One common method includes the following steps:
N-arylation of pyrazolone: This step involves the use of copper(I) iodide as a catalyst to facilitate the N-arylation of pyrazolone.
Reduction to amine: The resulting product is then reduced to form an amine.
Coupling with 3-(4-fluorophenyl)propionic acid: The amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent.
Deprotection of Boc group: The final step involves the deprotection of the Boc group using hydrochloric acid in 1,4-dioxane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-fluoroisobutyrfentanyl: This compound shares a similar fluorophenyl group but differs in its overall structure and pharmacological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a bromophenyl group instead of a fluorophenyl group and exhibits different biological activities.
Uniqueness
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-19-10-12-20(13-11-19)24-22(26)15-14-21(25)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFTKYDLVCOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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